

Docosate Salts: Formulations and Properties at a Glance

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Compound Focus: Docosate Sodium

CAS No.: 577-11-7

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The table below summarizes the key characteristics of the different docosate salts based on the gathered information.

Feature	Docosate Sodium	Docosate Calcium	Docosate Potassium
Drug Class	Stool softener (surfactant laxative) [1] [2] [3]	Stool softener (surfactant laxative) [4] [3]	Stool softener (surfactant laxative) [2]
Mechanism of Action	Lowers surface tension of stool, allowing water and lipids to penetrate, resulting in softer stool [1] [5] [6]	Presumed to be the same as docosate sodium [4] [3]	Presumed to be the same as docosate sodium
Common Adult Dosage	50-500 mg daily, often 100-300 mg in single or divided doses [1] [7] [6]	240 mg once daily [1] [4] [7]	Information not specified in search results
Available Forms	Capsules, tablets, liquid, syrup, rectal enema [1] [2] [6]	Capsules (240 mg softgels) [4] [6] [3]	Information not specified in search results

Feature	Docusate Sodium	Docusate Calcium	Docusate Potassium
Key Consideration	Contains sodium; may be a concern for patients on sodium-restricted diets [4]	Often marketed as a low-sodium alternative [4]	Information not specified in search results
Status	Widely available [4]	Specific brand (Major Pharmaceuticals) discontinued; other brands may be available [4]	Information not specified in search results

A Note on Efficacy and Key Experimental Findings

A prominent theme across the scientific literature is the **questionable efficacy** of docusate products. Multiple systematic reviews and clinical studies have found little to no evidence that docusate is more effective than a placebo or other laxatives [1] [7] [5].

- **Comparison with Psyllium:** One multi-site, double-blind study compared **docusate sodium** (100 mg twice daily) with psyllium (5.1 g twice daily) in 170 adults with chronic idiopathic constipation. The study found that psyllium was significantly more effective than docusate in increasing bowel movement frequency, total stool output, and stool water content [7].
- **Use in Combination Therapy:** A randomized, double-blind study in hospice patients found that the combination of **docusate sodium** and senna was **no more effective** than senna alone in increasing stool frequency or improving stool consistency [1] [7].
- **Regulatory Status:** It is noted that docusate has no indications approved by the U.S. Food and Drug Administration (FDA) and is not featured on the FDA's list of authorized drugs, though it is available over-the-counter [1].

Proposed Mechanism of Action and Experimental Diagram

The following diagram illustrates the proposed mechanism of action for docusate salts, which is consistent across the different types.



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Experimental Protocol for Efficacy Assessment

The methodologies from key clinical studies provide a template for evaluating docusate.

- **Study Design:** Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard [1] [7].
- **Participants:** Typically adults with chronic idiopathic constipation, opioid-induced constipation, or specific populations like hospice patients [1] [7].
- **Intervention:**
 - **Test Group:** Receives a specific dose of a docusate salt (e.g., **docusate sodium** 100 mg twice daily or docusate calcium 240 mg once daily) [1] [7].
 - **Control Group:** Receives a matched placebo or an active comparator like psyllium or senna [1] [7].
- **Outcome Measures:**
 - **Primary:** Stool frequency (bowel movements per week), stool consistency (measured by scales like the Bristol Stool Form Scale) [1] [7].
 - **Secondary:** Stool water content and weight, need for rescue laxatives, patient-reported symptoms (straining, completeness of evacuation) [1] [7].
- **Duration:** Treatment periods in cited studies typically range from 10 days to several weeks, often preceded by a baseline or placebo run-in period [1] [7].

Interpretation and Alternatives

For researchers and drug development professionals, the data suggests that reformulating different docusate salts is unlikely to yield significant therapeutic advantages, as the core issue appears to be the limited efficacy of the docusate molecule itself.

Given the evidence, research efforts may be better directed toward more effective alternatives, which were noted in the search results. The table below lists some common alternatives, though this list is not

exhaustive.

Alternative	Class	Reported Relative Efficacy
Psyllium	Bulk-forming laxative	More effective than docusate sodium for increasing stool frequency and water content [1] [7]
Polyethylene Glycol (PEG) 3350	Osmotic laxative	Recommended as a first-line osmotic agent; cited as a gentle, long-term option [1] [4]
Senna / Sennosides	Stimulant laxative	Found to be as effective as or more effective than docusate-senna combinations [1] [4]
Magnesium Salts (e.g., Citrate)	Osmotic laxative	Used for faster-acting, occasional relief [4]

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